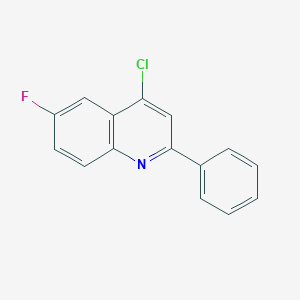
4-Chloro-6-fluoro-2-phenylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-fluoro-2-phenylquinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound belongs to the class of quinolines, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of 4-Chloro-6-fluoro-2-phenylquinoline is not fully understood. However, several studies have suggested that the compound exerts its biological activities through the inhibition of specific enzymes and receptors. For instance, the compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication. Additionally, the compound has been reported to interact with several receptors, including the estrogen receptor and the adenosine A3 receptor.
Biochemical and physiological effects:
4-Chloro-6-fluoro-2-phenylquinoline has been shown to exhibit several biochemical and physiological effects. The compound has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, the compound has been shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. The compound has also been reported to modulate the expression of several genes involved in various cellular processes, including cell cycle regulation and DNA repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of 4-Chloro-6-fluoro-2-phenylquinoline is its relatively simple synthesis method, making it a viable option for large-scale production. Additionally, the compound exhibits a wide range of biological activities, making it a promising candidate for medicinal chemistry research. However, one of the limitations of the compound is its potential toxicity, which may limit its use in clinical settings.
Direcciones Futuras
There are several future directions for 4-Chloro-6-fluoro-2-phenylquinoline research. One of the areas of interest is the development of more potent derivatives of the compound with improved pharmacokinetic properties. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and its potential interactions with other drugs. Moreover, the compound's potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders, warrants further investigation.
Conclusion:
In conclusion, 4-Chloro-6-fluoro-2-phenylquinoline is a chemical compound with significant potential in medicinal chemistry research. The compound exhibits a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound's relatively simple synthesis method and diverse biological activities make it a promising candidate for further research. However, further studies are needed to fully understand the compound's mechanism of action and potential toxicity.
Aplicaciones Científicas De Investigación
4-Chloro-6-fluoro-2-phenylquinoline has been extensively studied for its potential applications in medicinal chemistry. The compound exhibits a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Several studies have reported the compound's effectiveness against various cancer cell lines, making it a promising candidate for cancer therapy. Additionally, the compound has shown significant antimicrobial activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Propiedades
Número CAS |
103914-45-0 |
|---|---|
Nombre del producto |
4-Chloro-6-fluoro-2-phenylquinoline |
Fórmula molecular |
C15H9ClFN |
Peso molecular |
257.69 g/mol |
Nombre IUPAC |
4-chloro-6-fluoro-2-phenylquinoline |
InChI |
InChI=1S/C15H9ClFN/c16-13-9-15(10-4-2-1-3-5-10)18-14-7-6-11(17)8-12(13)14/h1-9H |
Clave InChI |
QCRHWRDDABONAH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)F)C(=C2)Cl |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)F)C(=C2)Cl |
Sinónimos |
4-Chloro-6-fluoro-2-phenylquinoline |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bis(chlorogold(I)) [1,1'-bis(diphenylphosphino)ferrocene],95per cent](/img/structure/B174426.png)
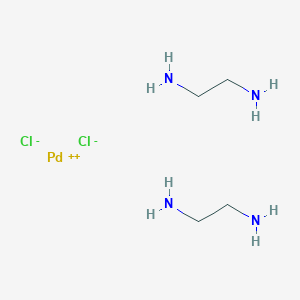

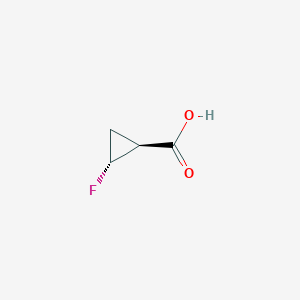
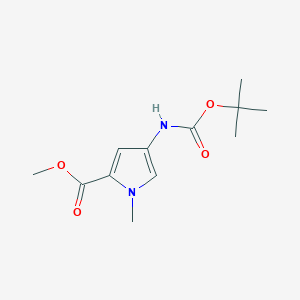
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-6-aminohexanamide](/img/structure/B174440.png)
![5-Chloro-7-methylimidazo[1,2-A]pyrimidine](/img/structure/B174447.png)
![3-Bromo-2-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B174448.png)

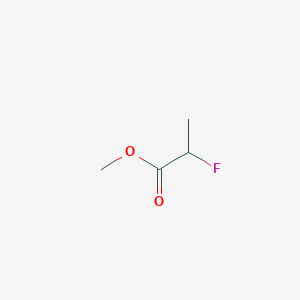

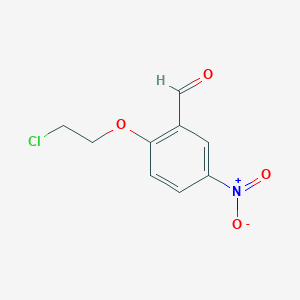
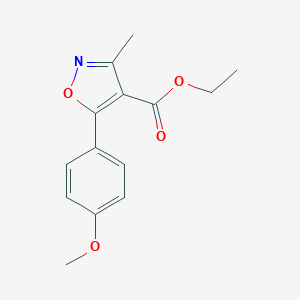
![2-[(4-chlorosulfonylbenzoyl)amino]acetic Acid](/img/structure/B174471.png)